Product packaging for 3-benzyl-6-nitroquinazolin-4(3H)-one(Cat. No.:CAS No. 591755-12-3)

3-benzyl-6-nitroquinazolin-4(3H)-one

Cat. No.: B2590746
CAS No.: 591755-12-3
M. Wt: 281.271
InChI Key: QDHKHIPXXJILFR-UHFFFAOYSA-N
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Description

Significance of Quinazolinone Scaffolds in Contemporary Chemical and Biological Research

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyrimidinone ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to bind to a wide variety of biological targets, resulting in a broad spectrum of pharmacological activities. researchgate.net For decades, researchers have been drawn to this versatile nucleus, leading to the development of numerous derivatives with significant therapeutic potential. nih.gov

The biological activities associated with quinazolinone derivatives are remarkably diverse, encompassing anticancer, anticonvulsant, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. nih.govnih.govmdpi.comnih.gov The structural flexibility of the quinazolinone core allows for substitutions at various positions, particularly at positions 2 and 3, which can significantly modulate its biological profile. researchgate.net This synthetic accessibility and the wide range of physiological effects have cemented the quinazolinone framework as a cornerstone in the design and discovery of new therapeutic agents. researchgate.net

Overview of 3-Benzyl-6-nitroquinazolin-4(3H)-one within the Chemical Space of Quinazolinone Derivatives

Within the extensive family of quinazolinones, this compound is a derivative characterized by two key substitutions on the core scaffold: a benzyl (B1604629) group attached to the nitrogen at position 3 (N-3) and a nitro group at position 6 (C-6) of the fused benzene ring. The strategic placement of these functional groups defines its position within the chemical space and suggests specific avenues for its biological activity.

The benzyl group at the N-3 position is a lipophilic moiety that can influence the compound's pharmacokinetic properties and its interaction with biological targets. Structure-activity relationship (SAR) studies on various quinazolinone series have indicated that substitutions at this position are crucial for anticonvulsant and anticancer activities. mdpi.comresearchgate.net Specifically, the presence of a benzyl group has been associated with strong anticonvulsant effects in some studies. nih.gov

The nitro group at the C-6 position is a strong electron-withdrawing group. Substitutions on the benzene ring of the quinazolinone core are known to significantly impact biological efficacy. The electronic nature of these substituents can alter the molecule's interaction with receptors and enzymes. The inclusion of a nitro group is a common strategy in medicinal chemistry to probe electronic effects and potentially enhance potency.

Below are the key chemical properties of the compound.

PropertyData
IUPAC Name 3-benzyl-6-nitro-3,4-dihydroquinazolin-4-one
Molecular Formula C₁₅H₁₁N₃O₃
Molecular Weight 281.27 g/mol
CAS Number 186339-31-1

Research Objectives and Scope for In-depth Academic Investigation of this compound

The academic investigation of this compound is typically driven by its potential as a bioactive agent, informed by the known properties of the quinazolinone scaffold. Research objectives for studying this specific compound would likely include:

Synthesis and Characterization: The primary objective is the chemical synthesis of the compound, often as part of a larger library of related derivatives to enable systematic biological screening. nih.gov Standard synthetic routes, such as the condensation of the appropriately substituted anthranilic acid with benzylamine (B48309) followed by cyclization, would be employed. organic-chemistry.orgnd.edu

Evaluation of Biological Activity: Based on the structural motifs, a key objective is to screen this compound for specific biological activities. Given that N-3 benzyl substitutions have shown promise, anticonvulsant activity would be a primary area of investigation. nih.govmdpi.com Researchers would aim to determine if the combination of the N-3 benzyl and C-6 nitro groups enhances potency or confers a unique activity profile compared to other derivatives.

Molecular Modeling and Target Identification: A further research goal involves using computational methods, such as molecular docking, to predict potential biological targets. nih.gov For instance, studies could investigate its binding affinity to the GABA-A receptor, a common target for anticonvulsant drugs, to understand the molecular basis of its potential action. mdpi.comnuph.edu.ua

The scope of investigation is therefore centered on its synthesis and its evaluation within the context of medicinal chemistry, aiming to contribute to the broader understanding of how specific structural modifications to the quinazolinone scaffold influence its therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3O3 B2590746 3-benzyl-6-nitroquinazolin-4(3H)-one CAS No. 591755-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-6-nitroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-13-8-12(18(20)21)6-7-14(13)16-10-17(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHKHIPXXJILFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Benzyl 6 Nitroquinazolin 4 3h One

Established Synthetic Routes for 3-Benzyl-6-nitroquinazolin-4(3H)-one

The construction of the this compound framework can be achieved through several established synthetic strategies, ranging from classical condensation reactions to more modern, eco-friendly approaches.

Conventional Reaction Pathways and Reaction Mechanisms

The traditional synthesis of this compound typically follows a two-step sequence involving the formation of a benzoxazinone (B8607429) intermediate.

Step 1: Synthesis of 6-Nitro-2H-3,1-benzoxazin-4(3H)-one

The primary starting material for this pathway is 2-amino-5-nitrobenzoic acid. This compound is first reacted with an acylating agent, commonly acetic anhydride (B1165640) or formamide, which serves to both acylate the amino group and facilitate cyclization. For instance, heating 2-amino-5-nitrobenzoic acid with acetic anhydride leads to the formation of 2-acetylamino-5-nitrobenzoic acid, which upon further heating, cyclizes via dehydration to yield 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one. researchgate.netbu.edu.eg A more direct route to an unsubstituted benzoxazinone at the 2-position involves reacting 2-amino-5-nitrobenzoic acid with formic acid or triethyl orthoformate.

Step 2: Reaction with Benzylamine (B48309)

The synthesized 6-nitro-4H-3,1-benzoxazin-4-one intermediate is then subjected to a reaction with benzylamine. researchgate.netbu.edu.eg This reaction proceeds via a nucleophilic attack of the benzylamine's nitrogen atom on the carbonyl carbon of the benzoxazinone ring. This attack leads to the opening of the oxazinone ring to form an N-benzyl-2-acylamino-5-nitrobenzamide intermediate. Subsequent intramolecular cyclization, driven by the attack of the amide nitrogen onto the newly formed benzylamide carbonyl, followed by the elimination of a water molecule, yields the final product, this compound. This condensation is often carried out by refluxing the reactants in a suitable solvent like glacial acetic acid or ethanol (B145695).

An alternative, though less common, conventional method is a variation of the Niementowski Quinazoline (B50416) Synthesis . nih.gov This one-pot approach involves heating 2-amino-5-nitrobenzoic acid directly with N-benzylformamide. The reaction proceeds through the formation of an N-acyl-anthranilic acid intermediate, which then cyclizes under the high-temperature conditions to form the quinazolinone ring. However, this method can suffer from harsh reaction conditions and potentially lower yields compared to the benzoxazinone route.

Table 1: Conventional Synthesis Reaction Overview

Step Reactants Key Intermediate Product
1 2-Amino-5-nitrobenzoic acid, Acetic Anhydride 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one -
2 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one, Benzylamine N-Benzyl-2-acetylamino-5-nitrobenzamide 2-Methyl-3-benzyl-6-nitroquinazolin-4(3H)-one

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been adapted for the synthesis of quinazolinones, which are applicable to the preparation of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The Niementowski reaction, which traditionally requires high temperatures and long reaction times, can be significantly expedited using microwave heating. nih.govnih.govresearchgate.net The reaction of 2-amino-5-nitrobenzoic acid with N-benzylformamide under solvent-free conditions or in a high-boiling polar solvent like ethanol can be completed in minutes instead of hours, often with improved yields and purity. nih.govtandfonline.com This rapid heating is due to the efficient interaction of microwaves with polar molecules in the reaction mixture.

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green and recyclable alternatives to volatile organic solvents. tandfonline.comrsc.org A common DES, such as one formed from choline (B1196258) chloride and urea, can act as both the solvent and catalyst for the synthesis of quinazolinones. nih.gov The synthesis of this compound could be achieved by reacting 6-nitro-4H-3,1-benzoxazin-4-one with benzylamine in a choline chloride:urea DES. tandfonline.comtandfonline.com These solvents are advantageous due to their low toxicity, biodegradability, and low cost.

Catalytic Methods: Various catalytic systems have been developed to improve the efficiency of quinazolinone synthesis. For example, the cyclization of 2-aminobenzamides with aldehydes or alcohols can be catalyzed by transition metals like copper or palladium. mdpi.com An approach applicable to the target molecule could involve the copper-catalyzed reaction of N-benzyl-2-aminobenzamide with a suitable one-carbon source. Metal-free catalytic methods using p-toluenesulfonic acid or other organocatalysts have also been reported for the condensation of anthranilamides with aldehydes, which represents a greener alternative to metal-based catalysts. mdpi.com

Multicomponent Reactions for Quinazolinone Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like quinazolinones. nih.govresearchgate.net While a direct MCR for this compound is not extensively documented, analogous reactions provide a clear blueprint.

A plausible MCR strategy would involve the reaction of a 2-amino-5-nitrobenzoic acid derivative (such as 2-amino-5-nitrobenzamide), an aldehyde, and an isocyanide in a reaction like the Ugi four-component reaction (Ugi-4CR). nih.govresearchgate.netacs.org For example, reacting 2-amino-5-nitrobenzamide, an aldehyde, a carboxylic acid, and an isocyanide could generate an intermediate that, upon cyclization, forms the quinazolinone core. A more direct three-component approach could involve reacting 2-amino-5-nitrobenzamide, an orthoester, and benzylamine under catalytic conditions to construct the target molecule in a single pot. These methods are highly valued for their ability to rapidly generate molecular diversity from simple starting materials.

Derivatization Strategies and Functional Group Modifications of the this compound Scaffold

The this compound structure is well-suited for further chemical modification, allowing for the exploration of structure-activity relationships in various applications.

Modifications at the N-3 Benzyl (B1604629) Moiety

The benzyl group at the N-3 position provides a site for various functionalization reactions, primarily on its phenyl ring.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic substitution reactions. Depending on the reaction conditions, nitration, halogenation, or Friedel-Crafts reactions could introduce substituents at the ortho, meta, or para positions of the benzyl ring. For example, treatment with a nitrating agent (a mixture of nitric and sulfuric acid) could introduce a nitro group onto the benzyl ring. The position of substitution would be directed by the existing quinazolinone moiety, which generally acts as an electron-withdrawing group. Studies on related N-alkyl benzimidazoquinazolinones have shown that benzyl bromides with both electron-donating and electron-withdrawing groups are well-tolerated in copper-catalyzed synthesis, indicating the chemical stability of the substituted benzyl moiety. nih.govacs.org

Table 2: Potential Modifications of the N-3 Benzyl Group

Reaction Type Reagents Potential Product
Nitration HNO₃ / H₂SO₄ 3-(Nitrobenzyl)-6-nitroquinazolin-4(3H)-one
Halogenation Br₂ / FeBr₃ 3-(Bromobenzyl)-6-nitroquinazolin-4(3H)-one

Transformations of the Nitro Group at Position 6

The nitro group at the C-6 position is a versatile functional group that can be transformed into a variety of other substituents, significantly expanding the chemical diversity of the scaffold.

Reduction to an Amino Group: The most common and synthetically useful transformation of the 6-nitro group is its reduction to a 6-amino group. This is typically achieved using reducing agents such as tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. researchgate.net The resulting 6-amino-3-benzylquinazolin-4(3H)-one is a crucial intermediate. researchgate.netnih.gov

Further Reactions of the 6-Amino Group: The newly formed 6-amino group is a nucleophilic center that can undergo a wide array of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding 6-acylamino derivatives.

Sulfonylation: Treatment with sulfonyl chlorides provides 6-sulfonamido compounds.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups at the 6-position.

These transformations allow for extensive modification of the quinazolinone core, enabling the fine-tuning of its electronic and steric properties for specific applications.

Substituent Variations on the Quinazolinone Ring System

The functionalization of the quinazolinone core is a key strategy for modulating its chemical and biological properties. While transformations of the 6-nitro group on this compound itself are a potential route for diversification, a prevalent strategy documented in the literature involves the synthesis of analogues bearing different substituents from appropriately functionalized precursors, primarily substituted anthranilic acids. nih.govnih.gov This approach allows for the introduction of a wide array of functional groups at various positions of the fused benzene (B151609) ring.

Research has demonstrated the synthesis of several 3-benzyl-4(3H)-quinazolinone derivatives with variations at the 6-position and other locations on the carbocyclic ring. For instance, halogenated derivatives such as 3-benzyl-6-bromoquinazolin-4(3H)-one and its 7-chloro and 6-chloro counterparts have been successfully synthesized. nih.gov The synthetic route to these compounds often involves the condensation of the corresponding substituted 2-aminobenzamide (B116534) with an appropriate reagent. nih.gov

In addition to halogens, other groups like methoxy (B1213986) and methyl have been incorporated onto the quinazolinone skeleton. nih.gov The synthesis of 3-benzyl-6-methoxy- and 3-benzyl-6-methylquinazolin-4(3H)-one highlights the versatility of using substituted anthranilic acids as building blocks. nih.govnih.gov Furthermore, the introduction of fluorine atoms has been explored, leading to compounds such as 6-fluoro and 6,8-difluoro derivatives, which are of interest for their potential to enhance biological activity. nih.gov

The following table summarizes various substituents that have been incorporated into the 3-benzyl-quinazolin-4(3H)-one scaffold, demonstrating the chemical diversity achievable within this molecular framework.

Substituent(s)Compound NamePrecursor ExampleReference
6-Bromo3-Benzyl-6-bromo-2-(3-hydroxybenzyl)quinazolin-4(3H)-one2-Amino-5-bromo-N-benzylbenzamide nih.gov
6-Chloro3-Benzyl-6-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one2-Amino-5-chloro-N-benzylbenzamide nih.gov
7-Chloro3-Benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one2-Amino-4-chloro-N-benzylbenzamide nih.gov
6-Methoxy3-Benzyl-6-methoxy-2-(3-hydroxybenzyl)quinazolin-4(3H)-one2-Amino-5-methoxy-N-benzylbenzamide nih.gov
6-Fluoro2-Mercapto-3-benzyl-6-fluoroquinazolin-4(3H)-one5-Fluoroanthranilic acid nih.gov
6,8-Difluoro2-Mercapto-3-benzyl-6,8-difluoroquinazolin-4(3H)-one3,5-Difluoroanthranilic acid nih.gov

Mechanistic Insights into Chemical Transformations

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is fundamental to controlling reaction outcomes and designing new synthetic pathways. The formation of the quinazolinone ring itself is a key transformation, with several established methods.

One of the most common synthetic routes involves the reaction of a 2-aminobenzamide derivative with an aldehyde, acid chloride, or anhydride. The synthesis of this compound would typically start from 2-amino-N-benzyl-5-nitrobenzamide. A widely utilized method is the amidation of benzoxazinones. nih.govnih.gov In this approach, a 6-nitro-substituted benzoxazinone (derived from 5-nitroanthranilic acid) reacts with benzylamine. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring, leading to ring opening. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen from the benzamide (B126) onto the newly formed amide carbonyl, and subsequent dehydration to yield the final quinazolinone ring. nih.gov

The presence of the nitro group at the 6-position significantly influences the reactivity of the quinazolinone ring. As a strong electron-withdrawing group, it deactivates the benzene portion of the heterocycle towards electrophilic aromatic substitution. Conversely, it would be expected to activate the ring towards nucleophilic aromatic substitution, although specific examples for this compound are not extensively detailed. The deactivating effect of the nitro group is also observed during the synthesis of the precursors; for example, the nucleophilicity of the amino group in 5-nitroanthranilonitrile is reduced, which can necessitate modified reaction conditions for transformations like the Radziszweski reaction. researchgate.net The electron-withdrawing nature of the nitro substituent can also strengthen intramolecular interactions within the molecule. beilstein-journals.org

Another class of chemical transformations involves reactions of the side chains attached to the quinazolinone core. For instance, radical cyclizations have been studied on N3-substituted quinazolinones. scispace.com In a typical mechanism, a radical is generated on the N3-side chain (e.g., from an iodo-precursor via photolysis with hexamethylditin). This radical can then attack the C2 position of the quinazolinone ring in an intramolecular homolytic aromatic substitution. This cyclization process results in the formation of new fused ring systems, and notably, the aromaticity of the quinazolinone ring is retained. scispace.com While not specifically documented for the 3-benzyl-6-nitro derivative, this mechanistic pathway provides insight into the potential reactivity of the N3-benzyl group under radical conditions.

Advanced Structural Elucidation and Conformational Analysis of 3 Benzyl 6 Nitroquinazolin 4 3h One

High-Resolution Spectroscopic Investigations for Detailed Structural Insights

High-resolution spectroscopic techniques are essential for the unambiguous determination of a molecule's structure, connectivity, and electronic environment. For 3-benzyl-6-nitroquinazolin-4(3H)-one, this would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D Techniques)

A thorough review of scientific databases reveals a lack of published 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopic data specifically for this compound. While spectral data for related quinazolinone derivatives are available, direct experimental values for chemical shifts, coupling constants, and through-space correlations for the title compound have not been reported in the reviewed literature. Such data would be invaluable for confirming the precise arrangement of protons and carbons in both the quinazolinone core and the benzyl (B1604629) substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

The molecular weight of this compound is 281.27 g/mol , corresponding to the molecular formula C₁₅H₁₁N₃O₃. chemscene.com However, detailed experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and tandem mass spectrometry (MS/MS) for fragmentation pathway analysis, are not available in the public domain. This information would be critical for confirming the elemental composition and for providing evidence of the compound's structural integrity through characteristic fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Published experimental Infrared (IR) and Raman spectra for this compound could not be located. These analytical techniques are crucial for identifying the vibrational modes of the molecule's functional groups. Analysis of these spectra would allow for the characterization of key stretching and bending frequencies, such as the C=O (carbonyl) of the quinazolinone ring, the N-O stretches of the nitro group, C-N bonds, and the various C-H and C=C bonds of the aromatic systems. Without experimental spectra, a detailed vibrational mode analysis is not possible.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is unavailable. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. wikipedia.org Furthermore, it would reveal the intricate details of the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-π stacking that govern the supramolecular architecture. While crystal structures for related compounds like 6-nitroquinazolin-4(3H)-one have been reported, this data cannot be directly extrapolated to the title compound due to the presence of the bulky benzyl group at the N3 position, which would significantly influence its solid-state conformation and packing. nih.gov

Conformational Analysis and Molecular Dynamics Studies

No dedicated conformational analysis or molecular dynamics studies for this compound have been reported in the scientific literature. Such studies, typically employing computational chemistry methods, would be essential to understand the molecule's flexibility, particularly the rotational freedom of the benzyl group relative to the quinazolinone scaffold. These analyses could predict the most stable conformers in different environments (gas phase or solution) and provide insight into the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with biological targets.

Computational Chemistry and Theoretical Investigations of 3 Benzyl 6 Nitroquinazolin 4 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, providing a good balance between accuracy and computational cost. For 3-benzyl-6-nitroquinazolin-4(3H)-one, DFT calculations can reveal key information about its molecular structure, charge distribution, and frontier molecular orbitals.

The geometry of the molecule is optimized to find its most stable conformation. This process involves calculating the electronic energy at different atomic arrangements until a minimum is reached. The presence of the benzyl (B1604629) group at the N3 position and the nitro group at the C6 position significantly influences the geometry and electronic distribution of the quinazolinone core. The electron-withdrawing nature of the nitro group is expected to impact the electron density across the aromatic system.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and polarizable. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions, which would be influenced by the nitro group.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for intermolecular interactions. These maps show regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), which are crucial for understanding how the molecule might interact with a biological target.

Table 1: Illustrative Quantum Chemical Parameters Calculated for Quinazolinone Derivatives

ParameterDescriptionTypical Value RangeSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital-5 to -7 eVIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1 to -3 eVIndicates electron-accepting ability, influenced by the nitro group.
Energy Gap (ΔE) ELUMO - EHOMO3 to 5 eVCorrelates with chemical reactivity and stability.
Dipole Moment (µ) Measure of the overall polarity of the molecule2 to 6 DebyeInfluences solubility and binding interactions.
Ionization Potential (IP) Energy required to remove an electron6 to 8 eVRelates to the molecule's ability to undergo oxidation.
Electron Affinity (EA) Energy released when an electron is added1 to 3 eVRelates to the molecule's ability to undergo reduction.

Note: The values presented are representative for the quinazolinone scaffold and are for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme. The quinazolinone scaffold is known to be a versatile core for inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov

Analysis of Binding Modes and Key Intermolecular Interactions

Docking simulations of this compound into the active site of a target protein would reveal its potential binding modes. The analysis of these docked poses focuses on identifying key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: The quinazolinone core contains hydrogen bond donors (N-H, if present in tautomeric forms) and acceptors (C=O, N). The carbonyl oxygen at position 4 is a common hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl group at the N3 position is a significant hydrophobic moiety that can engage in van der Waals and pi-alkyl interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the quinazolinone core and the benzyl substituent can form pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and histidine.

Other Interactions: The nitro group at the C6 position, being polar and electron-withdrawing, can also participate in electrostatic or dipole-dipole interactions.

Studies on similar 3-benzyl-quinazolinone derivatives have shown that these compounds can adopt binding poses that allow for critical interactions within the ATP-binding site of kinases. nih.gov The specific orientation and interactions of this compound would depend on the specific topology and amino acid composition of the target's active site.

Table 2: Potential Intermolecular Interactions of this compound with a Generic Kinase Active Site

Interacting Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Quinazolinone Carbonyl (C4=O) Hydrogen BondBackbone N-H of hinge region residues (e.g., Met, Cys)
Quinazolinone Aromatic Ring Pi-Pi StackingPhe, Tyr, His
N3-Benzyl Group Hydrophobic, Pi-AlkylLeu, Val, Ala, Ile
C6-Nitro Group Electrostatic, Hydrogen BondSer, Thr, Asn, Gln

Prediction of Binding Affinities (Theoretical)

A key outcome of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). These scores are calculated by the docking software's scoring function, which takes into account the various favorable and unfavorable interactions between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable complex and potentially higher binding affinity.

The predicted binding affinity of this compound would be compared to that of known inhibitors of the target protein to gauge its potential potency. While these theoretical predictions are valuable for prioritizing compounds, they are approximations and require experimental validation.

Table 3: Illustrative Theoretical Binding Affinities for Quinazolinone Derivatives Against Kinase Targets

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol) - Representative Range
Substituted Quinazolinones EGFR Kinase-7.0 to -10.0
Substituted Quinazolinones VEGFR2 Kinase-6.5 to -9.5
Substituted Quinazolinones CDK2-7.5 to -10.5

Note: These values are illustrative and the actual predicted binding affinity for this compound would depend on the specific target and docking software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like quinazolinones, QSAR models can be developed to predict the activity of new, unsynthesized derivatives such as this compound.

Development of Predictive Models

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of various aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should be statistically significant and have good predictive power, which is assessed through internal and external validation techniques. Once validated, the model can be used to predict the biological activity of novel compounds based solely on their chemical structure.

Identification of Key Structural Descriptors

A crucial aspect of QSAR studies is the identification of the most important molecular descriptors that influence the biological activity. For this compound, the key descriptors would likely be related to its specific substituents.

Electronic Descriptors: The presence of the electron-withdrawing nitro group would be captured by descriptors such as partial charges on atoms, dipole moment, and quantum chemical parameters (e.g., LUMO energy). These descriptors can be important for electrostatic interactions with the target.

Steric and Shape Descriptors: The size and shape of the molecule, particularly the bulky benzyl group, are described by descriptors like molecular weight, molar refractivity, and various topological indices. These are crucial for ensuring a good fit within the binding pocket.

Hydrophobic Descriptors: The hydrophobicity of the molecule, influenced by the benzyl group, is often described by the logarithm of the partition coefficient (logP). This is a critical factor for both membrane permeability and hydrophobic interactions in the binding site.

By analyzing the contribution of these descriptors in a QSAR model for a series of quinazolinone derivatives, one could infer how the 3-benzyl and 6-nitro groups in this compound are likely to affect its biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that the presence of the benzyl group is beneficial for activity.

Table 4: Common Structural Descriptors in QSAR Models for Quinazolinone Derivatives

Descriptor ClassExample DescriptorProperty RepresentedPotential Influence of Substituents in this compound
Electronic Hammett constant (σ)Electron-donating/withdrawing nature of a substituentThe nitro group has a strong positive σ value, indicating it is strongly electron-withdrawing.
Steric Molar Refractivity (MR)Molar volume and polarizabilityThe benzyl group contributes significantly to the overall size and volume.
Hydrophobic LogPLipophilicityThe benzyl group increases the lipophilicity of the molecule.
Topological Wiener IndexMolecular branching and shapeDescribes the overall connectivity and compactness of the molecular structure.
Quantum Chemical ELUMOElectron-accepting abilityThe nitro group lowers the LUMO energy, increasing electron affinity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools in drug discovery for identifying novel bioactive compounds. These methods are particularly relevant for quinazolinone derivatives, a scaffold known for its diverse pharmacological activities.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. For the quinazolinone scaffold, pharmacophore models have been developed to understand the structure-activity relationships for various targets. For instance, studies on 6-arylquinazolin-4-amines as inhibitors of kinases like Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) have utilized ligand-based pharmacophore modeling. nih.gov Such models help in elucidating the key interaction points necessary for inhibitory activity.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening to search large compound libraries for molecules that match the pharmacophoric features. This approach efficiently filters extensive databases to identify potential hit compounds. In the context of quinazolin-4(3H)-one derivatives, virtual screening has been employed to identify potential antitubercular agents. nih.gov In a study focused on designing novel quinazolin-4(3H)-one derivatives, virtual screening was used to identify compounds with promising binding affinities against dual targets, polyketide synthase 13 and DNA gyrase, in Mycobacterium tuberculosis. nih.gov The screening process often involves an initial filtering based on docking scores, followed by an assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the top candidates. nih.gov

For a specific compound like this compound, these computational approaches can be applied to predict its potential biological targets and to design new derivatives with enhanced activity. A hypothetical pharmacophore model for a kinase inhibitor, for example, might include the features outlined in the table below.

Table 1: Hypothetical Pharmacophore Features for a Quinazolinone-Based Kinase Inhibitor

Feature Description Potential Corresponding Moiety in this compound
Hydrogen Bond Acceptor A Lewis base capable of accepting a hydrogen bond. The carbonyl oxygen at position 4 and the nitro group at position 6.
Hydrogen Bond Donor A Lewis acid capable of donating a hydrogen bond. Not present in the core structure, but could be introduced via substitution.
Aromatic Ring A planar, cyclic, conjugated system. The quinazolinone ring system and the benzyl group.

Virtual screening campaigns based on such models could identify novel compounds with similar interaction profiles. A typical virtual screening workflow would result in a list of hit compounds ranked by their docking scores and other parameters, as illustrated in the hypothetical data below.

Table 2: Illustrative Virtual Screening Results for Quinazolinone Derivatives Against a Hypothetical Target

Compound ID Docking Score (kcal/mol) Predicted ADMET Profile
RBSI64 (Example from literature) -11.6 Favorable
Bedaquiline (Standard) -7.5 Known cardiotoxicity/hepatotoxicity risk
Hypothetical Derivative 1 -10.8 Favorable
Hypothetical Derivative 2 -10.2 Moderate

Note: The data for RBSI64 and Bedaquiline are from a study on antitubercular agents and are used here for illustrative purposes. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Stability and Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of ligand-protein complexes and the conformational changes that occur upon ligand binding. physchemres.orgmdpi.com This information is crucial for validating the binding poses obtained from molecular docking and for understanding the dynamic nature of the interactions between a drug candidate and its target.

For quinazolinone derivatives, MD simulations can be employed to assess the stability of their complexes with various protein targets. nih.gov A typical MD simulation runs for a duration ranging from nanoseconds to microseconds, during which the trajectory of the complex is recorded. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex is generally characterized by a low and converging RMSD value, indicating that the ligand remains bound in the active site without significant positional changes. mdpi.com For example, MD simulations of pteridinone derivatives, which are structurally related to quinazolinones, with the PLK1 protein showed stable RMSD values for the protein between 0.22 and 0.36 nm over a 50 ns simulation. mdpi.com

Another important aspect analyzed in MD simulations is the flexibility of the protein residues, which is measured by the root-mean-square fluctuation (RMSF). RMSF analysis helps to identify the regions of the protein that become more or less flexible upon ligand binding, providing clues about the mechanism of action. mdpi.com

The interaction energy between the ligand and the protein can also be calculated throughout the simulation to further confirm the stability of the binding. These simulations can reveal key amino acid residues that are critical for maintaining the interaction with the ligand. physchemres.org For instance, a 100 ns MD simulation was used to investigate the dynamic behavior of a quinazoline (B50416) derivative with its target protein. nih.gov

In the case of this compound, MD simulations could be used to predict its binding stability with a hypothesized target. The results of such a simulation could be presented as shown in the illustrative table below, which summarizes key metrics from a hypothetical MD simulation.

Table 3: Illustrative Data from a Hypothetical 100 ns Molecular Dynamics Simulation of a this compound-Protein Complex

Metric Average Value Interpretation
Protein RMSD 0.25 nm Indicates the protein structure remains stable throughout the simulation.
Ligand RMSD 0.15 nm Suggests the ligand maintains a stable binding pose within the active site.
Protein RMSF (Binding Site Residues) 0.10 nm Low fluctuation of binding site residues, indicating stable interactions with the ligand.

These simulations can also elucidate conformational changes in the ligand or the protein. Understanding these dynamic changes is essential for rational drug design, as it can help in optimizing the ligand structure to achieve better binding affinity and selectivity. The speed of these conformational changes can be influenced by the solvent model used in the simulation, with implicit solvent models sometimes accelerating the sampling of different conformations. nih.gov

Biological Activity and Mechanistic Investigations of 3 Benzyl 6 Nitroquinazolin 4 3h One in Vitro & Pre Clinical Focus

Anti-cancer Activity Research and Molecular Mechanisms

The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a variety of biological activities, including anti-cancer effects. Derivatives of quinazolin-4(3H)-one have been shown to possess antiproliferative activity against a range of cancer cell lines, such as those from colorectal, breast, lung, and stomach cancers. The anti-cancer potential of 3-benzyl-6-nitroquinazolin-4(3H)-one has been explored through several mechanistic avenues.

Antiproliferative Effects on Specific Cancer Cell Lines (Mechanistic Focus)

While specific studies on the antiproliferative effects of this compound are not extensively detailed in publicly available literature, the broader class of 3-benzyl-substituted quinazolinones has demonstrated significant antitumor activity. For instance, certain 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives, which share the benzyl (B1604629) moiety at the 3-position, have exhibited potent cytotoxicity against human breast cancer (MCF-7), cervix carcinoma (HeLa), liver cancer (HepG2), and colon cancer (HCT-8) cell lines. The presence of the benzyl group at the 3-position of the quinazoline (B50416) nucleus is often associated with enhanced cytotoxic effects.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. While direct evidence for apoptosis induction by this compound is not specifically documented, related quinazolinone derivatives have been shown to trigger apoptotic pathways. For example, certain novel 3,4-dihydroquinazolinone derivatives have been reported to induce both extrinsic and intrinsic apoptosis pathways, characterized by the activation of caspase-9. This suggests that compounds with a similar core structure, such as this compound, may also share this mechanism of action.

Cell Cycle Arrest Mechanisms

Disruption of the normal cell cycle is another hallmark of cancer, and many chemotherapeutic agents function by inducing cell cycle arrest. Studies on quinazolinone derivatives have demonstrated the ability to halt cell cycle progression, typically at the G2/M phase. This effect is often linked to the inhibition of key cell cycle regulators. While specific data for this compound is not available, the general activity of the quinazolinone class suggests this as a probable mechanism contributing to its potential anti-cancer properties.

Enzyme Inhibition Studies (e.g., Kinases, DHFR)

Enzyme inhibition is a critical mechanism of action for many targeted cancer therapies. Quinazolinone-based molecules are well-known inhibitors of various tyrosine kinases. For example, derivatives of 3-benzyl-4(3H)quinazolinone have been investigated for their ability to inhibit epidermal growth factor receptor-tyrosine kinase (EGFR-TK) and B-RAF kinase. Molecular docking studies have suggested that these compounds can fit into the ATP-binding site of these enzymes, similar to known inhibitors like erlotinib.

Furthermore, some quinazolinone analogs have been designed and evaluated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. While direct inhibitory studies on this compound against specific kinases or DHFR are not reported, the established activity of the quinazolinone scaffold suggests this as a promising area for future investigation.

Antimicrobial Activity Studies

In addition to its anti-cancer potential, the quinazolinone core is recognized for its broad-spectrum antimicrobial properties.

Antibacterial Mechanisms of Action

The antibacterial activity of quinazolinone derivatives has been documented against both Gram-positive and Gram-negative bacteria. While specific mechanistic studies for this compound are lacking, a series of 1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides, which feature the 3-benzyl quinazolinone core, have been synthesized and screened for their antimicrobial activity. These studies indicate that the 3-benzyl substitution is a key feature for potential antibacterial efficacy. The mechanism of action for quinazolinone-based antibacterials is thought to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis, though further research is needed to elucidate the precise pathways.

Antifungal Mechanisms of Action

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net While the precise molecular mechanism of antifungal action for this compound is not yet fully elucidated, studies on analogous compounds suggest potential pathways. The antifungal activity of quinazolinone derivatives is often attributed to their ability to interfere with essential fungal cellular processes.

Research on various 3-alkylquinazolin-4-one derivatives has demonstrated their capacity to inhibit the hyphal growth of pathogenic fungi such as Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov The mechanism is believed to involve the disruption of the fungal cell membrane integrity or the inhibition of crucial enzymes necessary for cell wall synthesis. Furthermore, some heterocyclic compounds are known to exert their antimicrobial effects through interaction with fungal DNA, thereby inhibiting replication and protein synthesis. researchgate.net For the broader class of quinazolinones, interactions with specific molecular targets that disrupt biofilm formation have also been reported, particularly against opportunistic pathogens like Candida albicans.

Antiviral Mechanisms of Action

The antiviral potential of quinazolinone derivatives has been explored against a range of viruses. For this compound, the mechanism of action is likely aligned with that of other 3-substituted quinazolinones.

One key area of investigation is influenza virus. Studies on structurally related compounds, such as 2-methylquinazolin-4(3H)-one, have shown significant antiviral activity by downregulating the expression of vital viral proteins like neuraminidase (NA) and nucleoprotein (NP). mdpi.com Neuraminidase is critical for the release of new virions from infected cells, and its inhibition is a proven strategy for treating influenza. mdpi.com It is plausible that this compound could exert its anti-influenza effects through a similar mechanism of inhibiting viral replication and release.

Furthermore, investigations into other viral pathogens have revealed additional mechanisms. For instance, certain 3-benzyl-substituted quinazolin-4(3H)-ones have demonstrated potent activity against varicella zoster virus (VZV) and human cytomegalovirus (HCMV). nih.gov In the context of plant viruses, such as the cucumber mosaic virus (CMV), novel quinazolin-4(3H)-one derivatives have been found to interact directly with the viral coat protein, a mechanism that prevents viral assembly and infection. nih.gov This suggests that the antiviral activity of this class of compounds can be highly target-specific, depending on the viral pathogen.

Anti-inflammatory and Immunomodulatory Potentials (Mechanistic Focus)

The 4(3H)-quinazolinone scaffold is recognized for its significant anti-inflammatory and immunomodulatory activities. nih.gov The mechanisms underlying these effects are multifaceted, primarily involving the modulation of key inflammatory pathways and the production of cytokines.

A primary mechanism for the anti-inflammatory action of quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a central role in mediating inflammation and pain. nih.gov By selectively inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key inflammatory mediators.

Furthermore, certain quinazolinone derivatives have been shown to target phosphoinositide 3-kinases (PI3Ks), specifically isoforms that are crucial in hematopoietic cells and are considered promising targets for treating inflammatory diseases. nih.gov

In the context of virus-induced inflammation, such as acute lung injury caused by the influenza A virus, related quinazolinone compounds have demonstrated a profound immunomodulatory effect. mdpi.com Mechanistic studies revealed a significant decrease in the expression of pro-inflammatory cytokines and chemokines, including:

Interferon-alpha (IFN-α)

Tumor necrosis factor-alpha (TNF-α)

Monocyte chemoattractant protein-1 (MCP-1)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Concurrently, these compounds were found to enhance the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), indicating a dual action of suppressing inflammatory responses while promoting regulatory mechanisms. mdpi.com This modulation of the cytokine balance is critical in mitigating tissue damage associated with excessive inflammation.

Structure-Activity Relationship (SAR) Investigations for Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the quinazolinone scaffold. Research has identified key structural features of this compound that are critical for its biological activities.

Correlation of Structural Features with Biological Potency

The biological potency of quinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. researchgate.net

Substitution at Position 3: The presence of a substituent at the N-3 position is consistently linked to potent antimicrobial properties. researchgate.net The benzyl group in this compound provides a bulky, lipophilic moiety that can enhance binding to target proteins through hydrophobic interactions. Studies on related antiviral compounds have shown that 3-benzyl-substituted derivatives exhibit superior activity against viruses like VZV compared to other analogs. nih.gov

Substitution at Position 6: The electronic nature of substituents on the fused benzene (B151609) ring significantly influences activity. The presence of an electron-withdrawing group, such as the nitro (NO₂) group at position 6, is often associated with enhanced biological potency. This is consistent with findings for 6-bromo-substituted quinazolinones, which show promising anti-inflammatory and analgesic properties. nih.gov This suggests that electron-withdrawing substituents at this position are favorable for activity.

Substitution at Position 2: While the subject compound is unsubstituted at position 2, SAR studies on other quinazolinones highlight the importance of this position. Modifications here can drastically alter the biological activity profile, including antibacterial and anti-inflammatory effects. nih.govresearchgate.net

The following table summarizes the general impact of substitutions on the biological activity of the quinazolinone core.

Position of SubstitutionType of SubstituentObserved Impact on Biological Activity
N-3 Benzyl / Aryl / Heterocyclic ringsCrucial for antimicrobial and antiviral activity; bulky groups can enhance potency. researchgate.netnih.gov
C-6 Electron-withdrawing (e.g., -NO₂, -Br)Generally enhances anti-inflammatory and antimicrobial potency. nih.gov
C-2 Alkyl / ArylModulates antibacterial and anti-inflammatory profiles. nih.govresearchgate.net
C-7, C-8 Halogens / Methoxy (B1213986) groupsCan influence cytotoxicity and kinase inhibitory activity. nih.gov

Elucidation of Key Pharmacophoric Elements for Target Interaction

The 4(3H)-quinazolinone nucleus is considered a "privileged structure" or a key pharmacophore in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov

The essential pharmacophoric elements of this scaffold include:

The Fused Heterocyclic System: The rigid bicyclic structure provides a stable scaffold for the precise spatial orientation of functional groups, facilitating effective binding to target enzymes or receptors.

The Amide Moiety (-C(=O)-N-): The carbonyl group and the adjacent nitrogen atom can act as hydrogen bond acceptors and donors, respectively, which are critical for anchoring the molecule within the active site of a biological target.

The N-3 Position: As noted in the SAR analysis, the substituent at this position is a key determinant of activity and selectivity. The benzyl group of the title compound can fit into hydrophobic pockets of target proteins, contributing significantly to binding affinity.

The Benzene Ring: This part of the core allows for substitutions that modulate the electronic properties and lipophilicity of the molecule. The nitro group at position 6 in this compound acts as a strong hydrogen bond acceptor and alters the electronic distribution of the entire ring system, which can enhance interactions with target residues.

Mechanistic studies on related compounds have identified specific target interactions. For example, antibacterial quinazolinones have been shown to bind to penicillin-binding proteins (PBPs), while anticancer derivatives can act as ATP-competitive inhibitors of protein kinases by interacting with key residues in the ATP-binding site. nih.govnih.gov

Analytical Method Development for Research Applications of 3 Benzyl 6 Nitroquinazolin 4 3h One

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatography is an indispensable tool in synthetic chemistry for both the isolation of target compounds from reaction mixtures and the assessment of their purity. The choice between different chromatographic techniques depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile and thermally sensitive compounds like 3-benzyl-6-nitroquinazolin-4(3H)-one. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for compounds of intermediate polarity.

The development of an effective HPLC method involves the systematic optimization of several parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. The presence of the nitro group and the quinazolinone core, both containing chromophores, makes UV detection a suitable choice. Based on the analysis of similar nitroaromatic and quinazolinone compounds, a robust starting method can be proposed.

Key parameters for a typical RP-HPLC method for this compound are outlined below.

Table 1: Proposed HPLC Method Parameters for Purity Assessment

Parameter Suggested Condition Rationale
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size Provides good retention for moderately polar compounds through hydrophobic interactions.
Column Dimensions 4.6 mm x 150 mm Standard dimensions offering a good balance between resolution and solvent consumption.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient A gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension.
Detection UV-Vis Diode Array Detector (DAD) Set at ~254 nm for the aromatic system and ~320 nm for the nitro-substituted chromophore.
Injection Volume 10 µL A typical volume for analytical HPLC.

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

This method would serve as a starting point for further optimization to resolve any closely eluting impurities that may be present in a research sample.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to many pharmaceutical compounds, including quinazolinone derivatives, can be challenging. The suitability of GC for analyzing this compound is questionable due to its relatively high molecular weight (281.27 g/mol ), polarity, and potential for thermal degradation at the high temperatures required for volatilization.

Studies on the thermal stability of related heterocyclic structures suggest that decomposition can occur at elevated temperatures, which are typical for GC inlets and columns scispace.com. This degradation would lead to inaccurate purity assessments and the appearance of artifact peaks in the chromatogram.

Therefore, GC is generally not the preferred method for the direct analysis of this compound. If GC analysis were necessary, a derivatization step would likely be required. Derivatization aims to convert the polar N-H group in the quinazolinone ring into a less polar, more volatile, and more thermally stable functional group, for example, through silylation. This approach, however, adds complexity to the sample preparation process and is usually avoided if a suitable HPLC method is available.

Spectrometric Techniques for Quantitative Analysis in Research Contexts (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and reliable technique for the quantitative analysis of compounds that possess chromophores. The this compound molecule contains an extended conjugated system, including the benzene (B151609) ring, the pyrimidine ring, and the nitro group, which results in strong absorption of UV-Vis radiation. This makes it an excellent candidate for quantitative analysis using this technique.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantitative analysis, it is crucial to determine the wavelength of maximum absorbance (λmax), as this provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

For this compound, the λmax is expected to be influenced by the entire conjugated system. Spectroscopic studies of structurally similar 6-nitroquinazolin-4(3H)-one derivatives show characteristic absorption bands. For instance, 3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one exhibits absorption maxima at approximately 224 nm and 318 nm nih.gov. The longer wavelength absorption is particularly useful for analysis as it is less prone to interference from other common organic molecules.

The development of a quantitative UV-Vis method would involve selecting an appropriate solvent in which the compound is stable and that does not absorb in the region of interest. Ethanol (B145695) or methanol are common choices for quinazolinone derivatives.

Table 2: Proposed Parameters for Quantitative UV-Vis Spectrophotometric Analysis

Parameter Suggested Condition Rationale
Solvent Ethanol or Methanol (Spectroscopic Grade) Common solvents providing good solubility for quinazolinone derivatives and UV transparency.
Wavelength (λmax) ~320 nm (To be determined experimentally) Expected absorption maximum for the nitro-substituted quinazolinone chromophore, offering high sensitivity and selectivity.
Instrumentation Dual-beam UV-Vis Spectrophotometer Provides stable and accurate absorbance readings.
Calibration Prepare a series of standard solutions of known concentrations to generate a calibration curve. Establishes the linear relationship between absorbance and concentration according to the Beer-Lambert law.

| Linear Range | To be determined experimentally | The concentration range over which the calibration curve is linear. |

This spectrometric method is particularly useful for rapid concentration determination in research settings, for example, in dissolution studies or for quantifying the stock solutions used in biological assays.

Q & A

Q. What are the common synthetic routes for preparing 3-benzyl-6-nitroquinazolin-4(3H)-one and its derivatives?

  • Methodological Answer : Derivatives are synthesized via condensation reactions. For example, 2-(ethoxycarbonylmethyl)thio-3-benzyl-6-iodo-quinazolin-4(3H)-one reacts with 1,2-phenylenediamine under high-temperature fusion (180°C) to form benzimidazolemethylthio derivatives . Hydrazide intermediates can also react with anhydrides (e.g., succinic or phthalic anhydride) in triethylamine to yield amide-linked products. Yield optimization requires stoichiometric control and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : 1H/13C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm; nitro groups deshield adjacent carbons by ~10 ppm). IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1340 cm⁻¹). LC-MS validates molecular ions ([M+H]+) with <2 ppm mass accuracy .

Q. How is X-ray crystallography applied to determine the structure of quinazolinone derivatives?

  • Methodological Answer : Single-crystal XRD data collected at 100 K are refined using SHELXL. Key steps include:
  • Data processing : Integrate frames with SAINT/Bruker AXS software.
  • Structure solution : Direct methods (SIR97) for phase estimation .
  • Refinement : Anisotropic displacement parameters for non-H atoms; H-atoms placed geometrically. Final R1 values <5% indicate high precision .

Advanced Research Questions

Q. How can researchers resolve low yields in iodination reactions for 6-iodo-quinazolin-4(3H)-one derivatives?

  • Methodological Answer : Competing side reactions (e.g., dehalogenation) reduce yields. Mitigation strategies:
  • Use N-iodosuccinimide (NIS) in DMF at 0°C to favor electrophilic substitution.
  • Monitor reaction progress via TLC (hexane/EtOAc 3:1; Rf ~0.4).
  • Purify via silica gel chromatography (gradient elution: 10–30% EtOAc/hexane). Typical yields improve from 23% to 46% with optimized stoichiometry .

Q. What computational approaches predict the reactivity of nitro-substituted quinazolinones in electrophilic substitution?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model electron-withdrawing effects of nitro groups. Key analyses:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps <4 eV indicate high electrophilicity at C2/C7 positions.
  • NBO Charges : Nitro groups increase positive charge density at C6 by 0.3 e, favoring nucleophilic attack.
  • Validation via Hammett σp values correlates with experimental substituent effects .

Q. How can electrochemical methods functionalize this compound?

  • Methodological Answer : Electrochemical C(sp³)–H amination under constant potential (1.2 V vs. Ag/AgCl) in acetonitrile with NH4I forms imidazo-fused derivatives. Critical parameters:
  • Electrodes : Pt anode/cathode to minimize over-oxidation.
  • Charge : 2.5 F/mol ensures complete conversion.
  • Monitoring : In situ UV-Vis (λmax 320 nm) tracks intermediate formation. Yields reach 71% with optimized conditions .

Q. What strategies validate reaction mechanisms for quinazolinone cyclization under acidic conditions?

  • Methodological Answer : Isotopic labeling (e.g., 18O-H2O in cyclocondensation) confirms oxygen incorporation via GC-MS analysis. Trapping experiments with TEMPO (10 mol%) differentiate radical vs. ionic pathways. Kinetics studies (variable-time 1H NMR) reveal rate constants (k = 0.12 min⁻¹) and pseudo-first-order behavior .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activities of quinazolinone derivatives?

  • Methodological Answer : Variability in MIC values (e.g., 8–64 µg/mL against S. aureus) may arise from:
  • Assay conditions : Adjust inoculum density (CFU/mL) per CLSI guidelines.
  • Compound purity : Confirm >95% purity via HPLC (C18 column; MeOH/H2O 70:30).
  • Structural confirmation : Re-characterize disputed compounds with 2D NMR (HSQC, HMBC) to rule out regioisomerism .

Structural Refinement Challenges

Q. How to refine crystal structures with twinning or disorder in quinazolinone derivatives?

  • Methodological Answer : For twinned data (e.g., twin law [-1 0 0 / 0 -1 0 / 0 0 1]):
  • Use SHELXL’s TWIN/BASF commands with HKLF5 format.
  • Apply RIGU restraints to prevent over-parameterization.
  • Validate with Rint (<5%) and CC1/2 (>90%). For disordered solvents, SQUEEZE (PLATON) removes electron density artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.